4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione
Description
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound with a unique structure that includes a thiazinane ring
Properties
IUPAC Name |
4-(2-phenylethyl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15)10-8-13(9-11-16)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNRYYODYCEWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of phenethylamine with sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures and catalysts to ensure the formation of the desired thiazinane ring structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups on the phenethyl or thiazinane ring are replaced with other groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its ability to interact with specific biological targets. Key areas of research include:
- Anticancer Activity : Studies have shown that derivatives of thiazolidine compounds, including 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione, can induce apoptosis and inhibit the proliferation of cancer cells. For instance, thiazolidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activities. They have been tested against a range of pathogens, showing promise as effective agents in treating infections .
The compound has been evaluated for various biological activities:
- Antioxidant Activity : Thiazolidine derivatives have shown significant antioxidant properties, which are crucial in combating oxidative stress-related diseases such as cancer and diabetes. The antioxidant capacity is often assessed through several assays that measure the ability to scavenge free radicals .
- Anti-inflammatory Effects : There is evidence suggesting that thiazolidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Pharmacological Studies
Pharmacological studies focus on the mechanisms of action and efficacy of the compound:
- Mechanism of Action : Investigations into the molecular interactions of this compound reveal its potential to act on specific receptors or enzymes involved in disease processes. For example, some studies indicate its role as a PPARγ agonist, which can influence glucose metabolism and lipid profiles .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dione can be compared with other similar compounds, such as:
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-dioxide: This compound has an additional oxygen atom, which may alter its chemical and biological properties.
4-Phenethyl-1lambda~6~,4-thiazinane-1,1-thione:
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications .
Biological Activity
4-Phenethyl-1λ6,4-thiazinane-1,1-dione is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. The findings are supported by data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 4-Phenethyl-1λ6,4-thiazinane-1,1-dione can be represented as follows:
This compound belongs to the thiazine family and exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry.
Antioxidant Activity
Antioxidant activity is a significant aspect of the biological profile of 4-Phenethyl-1λ6,4-thiazinane-1,1-dione. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Total Antioxidant Capacity (μmol TE/g) |
|---|---|---|
| 4-Phenethyl-1λ6,4-thiazinane | 72.5 | 250 |
| Ascorbic Acid (Standard) | 90.0 | 450 |
The above table illustrates that while 4-Phenethyl-1λ6,4-thiazinane shows promising antioxidant activity, it remains less effective than ascorbic acid in scavenging DPPH radicals .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that it exhibits significant antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of several thiazine derivatives, 4-Phenethyl-1λ6,4-thiazinane was tested against strains of Staphylococcus aureus and Candida albicans. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) for S. aureus: 32 µg/mL
- **MIC for C. albicans: 64 µg/mL
These findings suggest that the compound possesses moderate antimicrobial efficacy compared to standard antibiotics .
Anticancer Activity
Research has highlighted the potential anticancer properties of 4-Phenethyl-1λ6,4-thiazinane. It has been shown to inhibit the growth of various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 18 | Inhibition of DNA synthesis |
The compound demonstrated notable cytotoxicity against breast cancer cells (MCF-7), leading to cell death primarily through apoptosis without causing DNA fragmentation .
Anti-inflammatory Activity
In addition to its antioxidant and anticancer effects, studies have indicated that 4-Phenethyl-1λ6,4-thiazinane exhibits anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokines in vitro.
The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, which are crucial in regulating immune response and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
